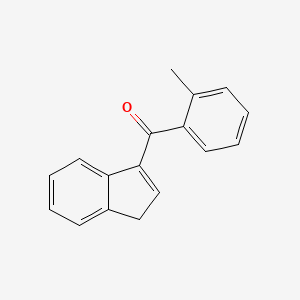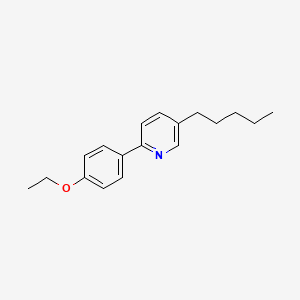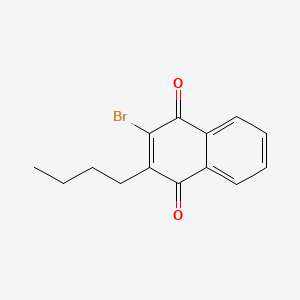
2-(Methylthio)-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-3-quinolinecarbonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methylthio group at the 2-position and a cyano group at the 3-position, making it a unique and versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3-quinolinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.
Formation of 2-Methylthioquinoline: The quinoline core is then reacted with methylthiol in the presence of a base such as sodium ethoxide to introduce the methylthio group at the 2-position.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Quinoline Core: Large-scale synthesis of the quinoline core using optimized reaction conditions.
Efficient Methylthiolation: Introduction of the methylthio group using industrial-grade reagents and catalysts to ensure high yield and purity.
Cyanation: The final cyanation step is carried out under controlled conditions to achieve the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, sodium ethoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(Methylthio)-3-quinolinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthioquinoline: Lacks the cyano group, making it less versatile.
3-Cyanoquinoline: Lacks the methylthio group, affecting its chemical reactivity.
2-(Methylthio)aniline: Contains an aniline core instead of a quinoline core.
Uniqueness
2-(Methylthio)-3-quinolinecarbonitrile is unique due to the presence of both the methylthio and cyano groups, which confer distinct chemical and biological properties
Propiedades
| 101617-92-9 | |
Fórmula molecular |
C11H8N2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-methylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2S/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,1H3 |
Clave InChI |
TYLRFEOMZXHQPL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC=CC=C2C=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










